Anhídrido de ácido fenoxiacético

Descripción general

Descripción

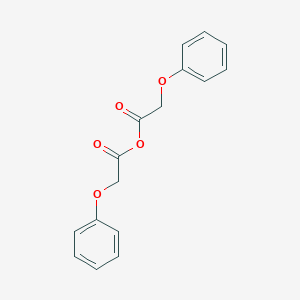

Phenoxyacetic anhydride is an organic compound with the molecular formula (C6H5OCH2CO)2O. It is a white to almost white crystalline powder with a melting point of 70-74°C . This compound is primarily used in organic synthesis and as a reagent in various chemical reactions.

Aplicaciones Científicas De Investigación

Phenoxyacetic anhydride is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis for the preparation of esters and amides.

Biology: In the synthesis of biologically active compounds and as a capping reagent in RNA synthesis.

Medicine: Used in the development of pharmaceuticals and as an intermediate in drug synthesis.

Industry: Employed in the production of fine chemicals and specialty chemicals.

Mecanismo De Acción

Target of Action

Phenoxyacetic anhydride is a chemical compound with the formula (C6H5OCH2CO)2O . .

Mode of Action

It is known that phenoxyacetic acid, a related compound, is an o-phenyl derivative of glycolic acid . The phenolate anion reacts via nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond

Biochemical Pathways

It is known that phenoxyacetic acid, a related compound, forms part of the structure of many phenoxy herbicide derivatives

Pharmacokinetics

A study on a related compound, 2-phenoxyethanol, showed that it was rapidly absorbed and extensively metabolized to form phenoxyacetic acid

Action Environment

It is known that phenoxyacetic acid, a related compound, is a white or clear crystalline compound at room temperature

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenoxyacetic anhydride can be synthesized through the reaction of phenoxyacetic acid with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, phenoxyacetic anhydride is produced by the same method but on a larger scale. The reaction is carried out in large reactors, and the product is purified using industrial crystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions: Phenoxyacetic anhydride undergoes various chemical reactions, including:

Hydrolysis: Converts to phenoxyacetic acid in the presence of water.

Substitution: Reacts with nucleophiles to form substituted phenoxyacetic derivatives.

Condensation: Forms esters and amides when reacted with alcohols and amines, respectively.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous base.

Substitution: Nucleophiles such as amines or alcohols.

Condensation: Alcohols or amines in the presence of a catalyst.

Major Products:

Hydrolysis: Phenoxyacetic acid.

Substitution: Substituted phenoxyacetic derivatives.

Condensation: Esters and amides.

Comparación Con Compuestos Similares

Acetic anhydride: Used in similar esterification and acetylation reactions.

Succinic anhydride: Another anhydride used in organic synthesis.

Phenoxyacetic acid: The hydrolyzed form of phenoxyacetic anhydride.

Uniqueness: Phenoxyacetic anhydride is unique due to its ability to form phenoxyacetic derivatives, which are valuable intermediates in the synthesis of various organic compounds. Its specific reactivity and applications in RNA synthesis also distinguish it from other anhydrides .

Actividad Biológica

Phenoxyacetic anhydride (C16H14O5) is a chemical compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article delves into the biological activities associated with phenoxyacetic anhydride, including its mechanisms of action, therapeutic applications, and relevant research findings.

Phenoxyacetic anhydride is characterized by its anhydride functional group linked to phenoxyacetic acid. Its molecular structure can be represented as follows:

- Molecular Formula : C16H14O5

- Molecular Weight : 286.28 g/mol

The compound's structure allows it to interact with various biological targets, influencing its pharmacological properties.

Phenoxyacetic anhydride exhibits biological activity primarily through its interaction with specific receptors and enzymes. Notably, it has been studied for its role as an agonist for the free fatty acid receptor 1 (FFA1), which is implicated in glucose metabolism and insulin secretion. This mechanism is particularly relevant in the context of type 2 diabetes management.

FFA1 Agonism

Research indicates that phenoxyacetic anhydride derivatives can enhance glucose-stimulated insulin secretion without inducing hypoglycemia, making them promising candidates for antidiabetic therapies. For instance, one study reported a derivative demonstrating agonistic activity with an EC50 value of 43.6 nM, showcasing its potential in improving hyperglycemia in diabetic models without adverse effects on blood sugar levels .

Biological Activities

The biological activities of phenoxyacetic anhydride and its derivatives have been explored across various studies, highlighting their therapeutic potential. Below are key findings related to their activities:

- Anti-inflammatory Effects : Compounds derived from phenoxyacetic anhydride have shown significant anti-inflammatory properties. In vivo studies demonstrated a reduction in paw thickness and weight in animal models, indicating effective inhibition of inflammatory responses .

- COX-2 Inhibition : Some derivatives have exhibited potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory pathway. The IC50 values for these compounds ranged from 0.06 to 0.97 μM, suggesting strong anti-inflammatory potential .

- Antimicrobial Activity : Phenoxyacetic acid derivatives have also been noted for their antimicrobial properties, showing effectiveness against various bacterial strains .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of phenoxyacetic anhydride:

- FFA1 Agonist Study :

- Anti-inflammatory Research :

- Comparative Activity Analysis :

Data Tables

The following table summarizes the biological activities and IC50 values of various phenoxyacetic anhydride derivatives:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| Compound A | COX-2 Inhibition | 0.06 ± 0.01 |

| Compound B | COX-2 Inhibition | 0.09 ± 0.01 |

| Compound C | Anti-inflammatory | 0.37 ± 0.06 |

| Compound D | FFA1 Agonist | 43.6 nM |

Propiedades

IUPAC Name |

(2-phenoxyacetyl) 2-phenoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c17-15(11-19-13-7-3-1-4-8-13)21-16(18)12-20-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSBNBKMACZDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)OC(=O)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30312648 | |

| Record name | Phenoxyacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14316-61-1 | |

| Record name | Acetic acid, 2-phenoxy-, 1,1′-anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14316-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 259934 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014316611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14316-61-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenoxyacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenoxyacetic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is phenoxyacetic anhydride preferred over acetic anhydride as a capping reagent in this specific oligonucleotide synthesis strategy?

A1: The research paper highlights the need for a "more labile capping reagent" when using the hydroquinone-O,O′-diacetic acid (Q-Linker) for oligonucleotide synthesis on a reusable CPG support []. While the paper doesn't delve into the specifics of why phenoxyacetic anhydride is "more labile", we can infer that its structure allows for easier removal of the capping group during the deprotection step. This is crucial in this strategy as it allows for the regeneration and reuse of the CPG support, a key advantage of the presented method.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.